2-(2-Furanylmethyl)hydroquinone
Description
2-(2-Furanylmethyl)hydroquinone (compound 2d) is a hydroquinone derivative featuring a furan ring attached via a methylene group to the hydroquinone core. Its synthesis involves a multi-step procedure starting with substituted acetophenone and proceeding through condensation, coupling, and reduction reactions . The compound is isolated as a pale yellow solid (mp 57–60°C) with a moderate yield of 33% after purification by column chromatography .
Key spectroscopic data include:
Properties
Molecular Formula |
C11H10O3 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
2-(furan-2-ylmethyl)benzene-1,4-diol |
InChI |
InChI=1S/C11H10O3/c12-9-3-4-11(13)8(6-9)7-10-2-1-5-14-10/h1-6,12-13H,7H2 |
InChI Key |
XILYZMFMZQXKMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CC2=C(C=CC(=C2)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Toxicity and Metabolism
- Glutathione Conjugation: Hydroquinones with multiple glutathione adducts (e.g., 2,3,5-triglutathionyl-hydroquinone) exhibit nephrotoxicity due to redox cycling and tissue alkylation .
- Oxidative Stability: tert-Butylhydroquinone’s bulky substituent slows autoxidation, enhancing its utility as an antioxidant .
Chemical Properties
- Electron-Shuttling Capacity: Hydroquinones with hydroxyl groups (e.g., 2,4-aminophenol) act as electron shuttles in bioelectrochemical systems . The furan substituent in 2d could modulate this property via electron-withdrawing effects.
- Synthetic Yield: 2d’s moderate yield (33%) contrasts with higher yields (>50%) reported for simpler hydroquinones, possibly due to steric challenges in furan coupling .
Preparation Methods
Solvent Selection
The choice of solvent significantly impacts reaction efficiency:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Pyridine | 160–170 | 33 | >95 |
| DMI* | 160–170 | 22 | 90 |
*DMI: 1,3-Dimethyl-2-imidazolidinone
Pyridine outperforms DMI due to its dual role as a base and solvent, which suppresses side reactions such as over-alkylation or furan ring decomposition.
Catalytic Efficiency
Lithium chloride is critical for activating the aldehyde component. Substitution with other Lewis acids (e.g., AlCl₃ or FeCl₃) reduces yields to <15%, likely due to excessive acidity leading to hydroquinone oxidation.
Temperature and Time
Refluxing at 160–170°C for 1 hour strikes a balance between reaction completion and thermal degradation of the furan ring. Lower temperatures (120°C) result in incomplete conversion (<50%), while prolonged heating (>2 hours) promotes decomposition.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The compound’s structure is confirmed by ¹H and ¹³C NMR spectra recorded in DMSO-d₆:
| ¹H NMR (500 MHz, DMSO-d₆) | δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| 3.79 | s | 2H | -CH₂- | |
| 6.04 | bs | 1H | Aromatic H | |
| 6.35–6.46 | m | 3H | Furan H | |
| 6.60 | d (J=8 Hz) | 1H | Aromatic H | |
| 7.51 | s | 1H | Aromatic H | |
| 8.58, 8.70 | s | 2H | -OH |
| ¹³C NMR (125.7 MHz, DMSO-d₆) | δ (ppm) | Assignment |
|---|---|---|
| 28.3 | -CH₂- | |
| 106.7, 110.9, 114.3 | Furan C | |
| 116.1, 116.9, 125.5 | Aromatic C | |
| 142.0, 147.8, 150.2, 154.7 | Quaternary C |
The singlet at δ 3.79 ppm corresponds to the methylene (-CH₂-) group bridging the furan and hydroquinone rings. Aromatic protons appear as a broad singlet (δ 6.04 ppm) and doublet (δ 6.60 ppm), while hydroxyl protons resonate at δ 8.58 and 8.70 ppm.
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI) confirms the molecular formula C₁₁H₁₀O₃ with a measured m/z of 190.0629 [M+H]⁺ (calculated: 190.0630).
Melting Point
The compound exhibits a melting point of 57–60°C, consistent with its crystalline structure.
While the Ozaki protocol remains the most widely cited method, alternative approaches have been explored:
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